

7-Chlorocinnolin-3-ol chemical structure and properties

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Compound of Interest

Compound Name: 7-Chlorocinnolin-3-ol

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7-Chlorocinnolin-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chlorocinnolin-3-ol is a heterocyclic organic compound belonging to the cinnoline class of molecules. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential applications as antimicrobial and anti-inflammatory agents. This technical guide provides a summary of the available information on the chemical structure and properties of **7-Chlorocinnolin-3-ol**, based on computational data. Currently, there is a notable absence of published experimental data, including detailed synthetic protocols, spectroscopic characterization, and comprehensive biological activity studies for this specific compound.

Chemical Structure and Properties

7-Chlorocinnolin-3-ol exists in tautomeric forms, with the keto form, 7-chloro-2H-cinnolin-3-one, being a significant contributor to its structure. This tautomerism is a common feature of hydroxy-substituted nitrogen-containing heterocyclic compounds.

Chemical Structure:

- Systematic Name: **7-chlorocinnolin-3-ol**

- Tautomeric Form: 7-chloro-2H-cinnolin-3-one
- Molecular Formula: C₈H₅ClN₂O
- SMILES: C1=CC(=CC2=NNC(=O)C=C21)Cl
- InChI: InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-8(12)11-10-7(5)4-6/h1-4H,(H,11,12)
- InChIKey: XWBNQJIVYPOBNF-UHFFFAOYSA-N

The structural representation of **7-Chlorocinnolin-3-ol** is depicted below, illustrating the core cinnoline scaffold with a chlorine substituent at the 7-position and a hydroxyl group at the 3-position.

Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of **7-Chlorocinnolin-3-ol**. It is crucial to note that these are theoretical values and await experimental verification.

Property	Value	Source
Molecular Weight	180.59 g/mol	PubChem
Monoisotopic Mass	180.00903 Da	PubChem[1]
XLogP3	1.6	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	0	PubChem
Exact Mass	180.00903 Da	PubChem[1]
Topological Polar Surface Area	50.8 Å ²	PubChem
Heavy Atom Count	12	PubChem
Formal Charge	0	PubChem
Complexity	208	PubChem

Synthesis and Characterization

A comprehensive search of the scientific literature did not yield any specific experimental protocols for the synthesis of **7-Chlorocinnolin-3-ol**. General synthetic routes for cinnoline derivatives often involve the cyclization of appropriately substituted phenylhydrazones or the diazotization of o-aminoaryl compounds followed by intramolecular cyclization. However, the precise conditions and reagents required for the regioselective synthesis of the 7-chloro substituted isomer have not been detailed.

Similarly, no experimental spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **7-Chlorocinnolin-3-ol** could be located. Such data would be essential for the unambiguous structural confirmation of the compound.

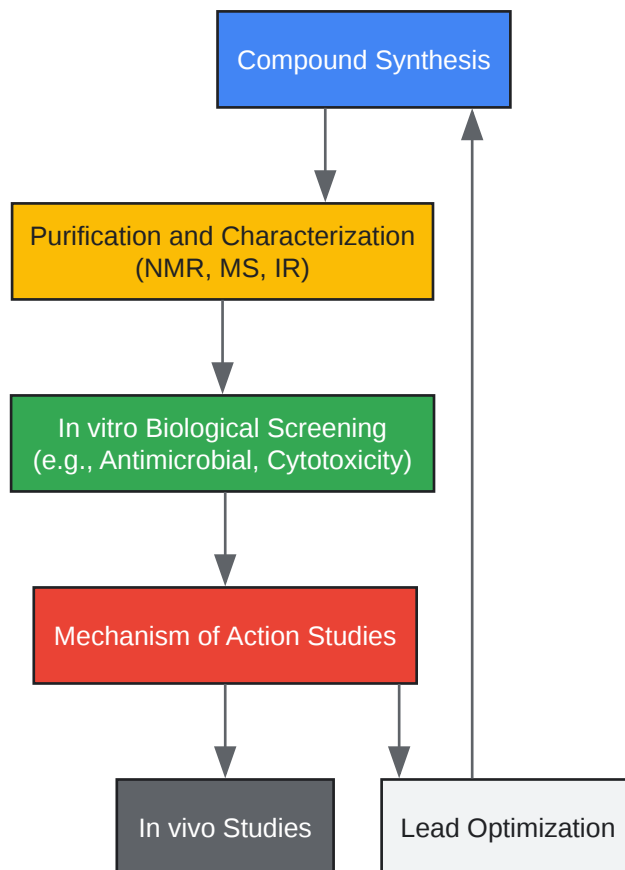
Biological Activity and Potential Applications

While there is no specific biological data for **7-Chlorocinnolin-3-ol**, the broader class of cinnoline derivatives has been investigated for a range of biological activities. Studies on related chlorinated cinnolines suggest potential for:

- **Antimicrobial Activity:** Both 6-chloro and 7-chloro substituted cinnoline derivatives have demonstrated antibacterial and antifungal properties.
- **Anti-inflammatory Activity:** Certain cinnoline derivatives have been explored for their potential to modulate inflammatory pathways.
- **Anticancer Activity:** The cinnoline scaffold has been incorporated into molecules designed as potential anticancer agents.

The logical workflow for investigating a novel compound like **7-Chlorocinnolin-3-ol** would typically follow the pathway outlined below.

General Workflow for Compound Investigation



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General workflow for novel compound investigation.

Conclusion and Future Directions

7-Chlorocinnolin-3-ol remains a sparsely characterized compound. While computational data provides a preliminary understanding of its physicochemical properties, a significant gap exists in the experimental validation of its synthesis, structure, and biological activity. Future research efforts should be directed towards:

- Developing and publishing a robust and reproducible synthetic protocol.

- Conducting thorough spectroscopic analysis to confirm its structure and tautomeric equilibrium.
- Screening the compound against a panel of biological targets to identify potential therapeutic applications.

The exploration of **7-Chlorocinnolin-3-ol** and its derivatives could unveil novel therapeutic agents, contributing to the broader field of medicinal chemistry.

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References

- 1. researchgate.net [researchgate.net]
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